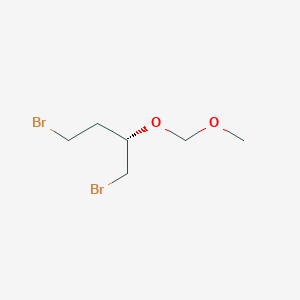![molecular formula C10H12N2O3 B13823948 N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group attached to an ethylidene moiety, which is further connected to a dihydroxyphenyl ring. The presence of hydroxyl groups on the phenyl ring contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 2,5-dihydroxyacetophenone and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,5-dihydroxyacetophenone in ethanol.
- Add acetohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(3,5-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Uniqueness
N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 5 positions may enhance its antioxidant properties compared to similar compounds with different hydroxyl group placements.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(11-12-7(2)13)9-5-8(14)3-4-10(9)15/h3-5,14-15H,1-2H3,(H,12,13)/b11-6+ |
InChI Key |
VZXKFUKUHAZIBK-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C)/C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC(=NNC(=O)C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
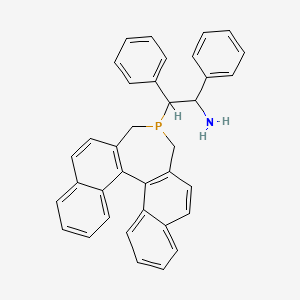
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
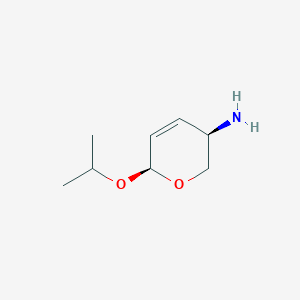

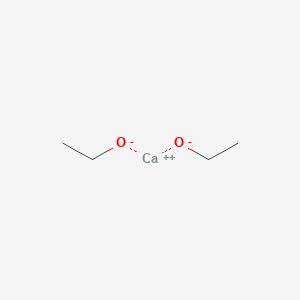
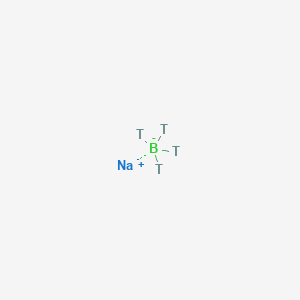

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
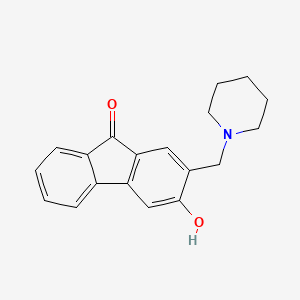
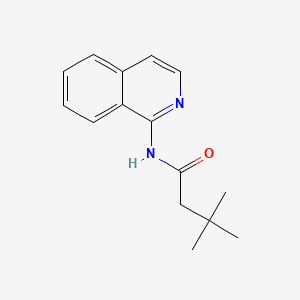

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
